Mepartricin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

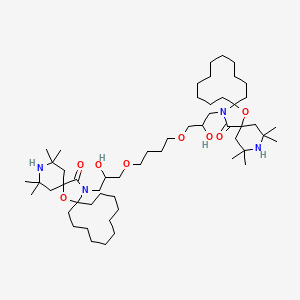

Mepartricin B is a semi-synthetic polyene macrolide complex, consisting of two major components, namely mepartricin A and B. It is the active substance of a drug called Ipertrofan (Tricandil), which has been proven useful in the treatment of benign prostatic hyperplasia and chronic nonbacterial prostatitis/chronic pelvic pain syndrome .

Métodos De Preparación

Mepartricin B is synthesized as a methyl ester of partricin. The preparation involves detailed NMR-driven stereochemical studies and molecular dynamics simulations to define the absolute configuration of all the stereogenic centers . Industrial production methods involve the semi-synthetic modification of naturally occurring polyene macrolides, ensuring the correct stereochemistry and chromophore geometry .

Análisis De Reacciones Químicas

Mepartricin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include photoisomerization processes that result in chromophore-straightening . Major products formed from these reactions include iso-partricins A and B, which exhibit improved selective toxicity .

Aplicaciones Científicas De Investigación

Mepartricin B has a wide range of scientific research applications. In chemistry, it is studied for its unique stereochemistry and potential for derivatization to improve pharmacological properties . In biology and medicine, it is used to treat benign prostatic hyperplasia and chronic nonbacterial prostatitis/chronic pelvic pain syndrome . Its antifungal and antiparasitic properties make it valuable in treating infections caused by fungi and certain parasites . Additionally, this compound’s ability to modulate the host’s immune response adds another layer of therapeutic benefit .

Mecanismo De Acción

Mepartricin B operates primarily by binding to sterols, which are essential components of cell membranes in fungi and certain parasites. The primary sterol target for this compound is ergosterol, a crucial constituent of fungal cell membranes . By binding to ergosterol, this compound disrupts the cell membrane’s structure, leading to increased permeability and ultimately resulting in cell death . Additionally, this compound can enhance the immune system’s ability to combat infections by promoting the activity of specific immune cells .

Comparación Con Compuestos Similares

Mepartricin B is structurally similar to other polyene macrolides such as amphotericin B and nystatin. it is unique in its specific binding to ergosterol and its ability to modulate the host’s immune response . Similar compounds include partricin A, amphotericin B, and nystatin .

Propiedades

Número CAS |

62534-69-4 |

|---|---|

Fórmula molecular |

C59H86N2O19 |

Peso molecular |

1127.3 g/mol |

Nombre IUPAC |

methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |

InChI |

InChI=1S/C59H86N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(61)54(72)37(3)77-58)32-50-52(57(74)76-4)49(70)34-59(75,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(60)23-21-38/h5-18,20-23,35-37,40-42,44-47,49-50,52-56,58,62-64,66-68,70,72-73,75H,19,24-34,60-61H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t35?,36?,37-,40?,41?,42?,44?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,58+,59?/m0/s1 |

Clave InChI |

GIDIUOCSTCGLRW-OUXUIHJTSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O |

SMILES canónico |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)